REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH2:4]1[CH2:8]O[CH2:6][CH2:5]1.CO>>[CH3:6][C:5]1[CH2:8][C:4]2[C:8]([CH:4]=1)=[C:4]([C:5]1[C:6]3[C:5](=[CH:6][CH:8]=[CH:4][CH:5]=3)[CH:4]=[CH:8][CH:6]=1)[CH:8]=[CH:6][CH:5]=2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
( 16 )
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
THF methanol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until the pH was 1
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted a number of times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours on a water separator
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The solid residue was washed with a little pentane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC=1CC2=CC=CC(=C2C1)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |